molecular formula C52H78N10O17 B15157840 Imunovir; Delimmun; Groprinosin;Inosine pranobex

Imunovir; Delimmun; Groprinosin;Inosine pranobex

Cat. No.: B15157840
M. Wt: 1115.2 g/mol
InChI Key: YLDCUKJMEKGGFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Inosine pranobex is a synthetic immunomodulatory and antiviral agent composed of inosine, N,N-dimethylamino-2-propanol, and p-acetamidobenzoate in a 3:1 molar ratio. Marketed under brand names such as Imunovir, Delimmun, Groprinosin, and Isoprinosine, it has been used since 1971 in over 70 countries for treating viral infections, including influenza, herpes, HPV, and COVID-19 .

Properties

IUPAC Name

4-acetamidobenzoic acid;9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;1-(dimethylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5.3C9H9NO3.3C5H13NO/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18;3*1-6(11)10-8-4-2-7(3-5-8)9(12)13;3*1-5(7)4-6(2)3/h2-4,6-7,10,15-17H,1H2,(H,11,12,18);3*2-5H,1H3,(H,10,11)(H,12,13);3*5,7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDCUKJMEKGGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)O.CC(CN(C)C)O.CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H78N10O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1115.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Isoprinosine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Mechanism of Action :

  • Immunomodulation: Enhances T-cell differentiation, natural killer (NK) cell activity, and cytokine production (e.g., IL-2, IFN-γ) .
  • Antiviral Effects : Indirectly inhibits viral replication by boosting host immunity rather than targeting viruses directly .

Approved Indications :

  • Acute respiratory viral infections (ARVI), HPV-associated genital warts, subacute sclerosing panencephalitis (SSPE), and herpes simplex .

Efficacy in Viral Infections

Table 1: Clinical Efficacy of Inosine Pranobex vs. Other Antivirals
Indication Inosine Pranobex Efficacy Comparator Drug Efficacy Study Details
Genital Herpes Shorter symptom resolution vs. placebo; less effective than acyclovir Acyclovir : Faster healing (HR: 1.3–1.5) and symptom reduction RCTs showed acyclovir superior in reducing viral shedding and recurrence .
Genital Warts Adjuvant use increased cure rate from 41% to 94% vs. conventional therapy alone Conventional Therapy (e.g., cryotherapy): High recurrence (~30–70%) Inosine pranobex enhances immune clearance of HPV .
COVID-19 Reduced case-fatality rate in nursing home outbreaks (PCR+ elders) Standard Care : Higher mortality observed without immunomodulation Early administration post-diagnosis critical for outcomes .
ARVI Faster symptom resolution in non-obese, <50-year-olds vs. placebo (HR: 1.298; p<0.05) Placebo : No significant immune activation Subgroup benefits linked to immune status and BMI .
Key Findings :
  • Immunomodulatory vs. Direct-Acting Antivirals: Unlike acyclovir (direct DNA polymerase inhibitor), inosine pranobex relies on immune potentiation, leading to delayed but sustained effects .
  • Adjuvant Utility : Enhances conventional therapies (e.g., cryotherapy for warts) by reducing recurrence .

Mechanism of Action Comparison

Table 2: Mechanisms of Inosine Pranobex vs. Similar Agents
Drug Primary Mechanism Target Viruses/Indications
Inosine Pranobex Immunomodulation (↑ T-cells, NK cells, cytokines) Broad-spectrum (HPV, influenza, HHV, COVID-19)
Acyclovir Direct inhibition of viral DNA polymerase Herpes simplex, VZV
Interferon-α Direct antiviral (↑ antiviral proteins) + immunomodulation Hepatitis B/C, HPV, COVID-19
Oseltamivir Neuraminidase inhibition (blocks viral release) Influenza A/B
Key Insights :
  • Broad-Spectrum Activity: Inosine pranobex is effective against RNA (influenza, parainfluenza) and DNA viruses (adenovirus, HPV) via immune activation, whereas drugs like acyclovir are virus-specific .
  • Synergy with Interferon-α : Combined use enhances anti-herpes effects, suggesting complementary mechanisms .
Key Observations :
  • Safety in Subgroups: Inosine pranobex is well-tolerated in immunocompromised patients, with AE rates similar to placebo in ARVI trials .

Biological Activity

Inosine pranobex, commonly known by its brand names Imunovir, Delimmun, and Groprinosin, is a synthetic compound recognized for its immunomodulatory and antiviral properties. It is primarily used in the treatment of various viral infections, including those caused by the herpes simplex virus and human papillomavirus. This article delves into the biological activity of inosine pranobex, highlighting its mechanisms of action, clinical applications, and relevant research findings.

Inosine pranobex functions through several biological pathways:

  • Immunomodulation : It acts as an immunostimulant by enhancing T-cell activity and promoting cytokine production. This is particularly evident in the induction of a Th1 cell-type response characterized by increased levels of pro-inflammatory cytokines such as IL-2 and IFN-γ .
  • NK Cell Activation : Studies have shown that inosine pranobex enhances natural killer (NK) cell cytotoxicity by inducing NKG2D ligand expression on target cells. This activation leads to improved immune responses against virally infected cells .
  • Cytokine Production : The compound promotes lymphocyte proliferation and cytokine production, which are crucial for effective immune responses. Research indicates that inosine pranobex can suppress anti-inflammatory cytokines like IL-10 while boosting pro-inflammatory cytokines .

Clinical Applications

Inosine pranobex has been used in various clinical settings:

  • Viral Infections : It is indicated for treating infections caused by herpes simplex virus, human papillomavirus, and respiratory viruses. Its antiviral efficacy is attributed to its ability to enhance the host's immune response rather than directly attacking viral cells .
  • Immune Deficiencies : The compound has shown promise in patients with immune deficiencies due to conditions such as viral infections, autoimmunity, or aging .

Research Findings

Recent studies have provided insights into the biological activity of inosine pranobex:

  • Enhanced NK Cell Activity : A study demonstrated that inosine pranobex significantly enhances NK cell cytotoxicity through metabolic activation and NKG2D signaling pathways .
  • Cytokine Modulation : In vitro studies indicated that inosine pranobex increases TNF-α and IFN-γ production while suppressing IL-10 in lymphocytes stimulated with phytohemagglutinin (PHA) .
  • Therapeutic Efficacy : Clinical trials have reported beneficial effects in treating mucocutaneous herpes simplex infections and other viral diseases, with significant improvements in immune parameters observed in treated patients .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action of inosine pranobex compared to other antiviral agents:

Compound NameMechanism of ActionUnique Features
Inosine PranobexImmunomodulation; enhances NK cell activityDual action as antiviral and immunomodulator
AcyclovirInhibits viral DNA polymerasePrimarily used for herpes simplex
RibavirinInhibits viral RNA synthesisBroad-spectrum antiviral
Interferon-alphaEnhances immune responseUsed in chronic viral hepatitis

Case Studies

Several case studies have highlighted the effectiveness of inosine pranobex in clinical practice:

  • A study involving children with cellular immune deficiencies showed that treatment with inosine pranobex resulted in significant increases in CD3+ T lymphocytes and CD4+ helper T lymphocytes, indicating enhanced cellular immunity .
  • Another investigation into its use during the COVID-19 pandemic suggested that inosine pranobex could modify disease progression due to its potent immunomodulatory effects .

Q & A

Q. What are the primary immunomodulatory mechanisms of inosine pranobex, and how can they be experimentally validated?

Inosine pranobex enhances T-cell differentiation, increases IL-1/IL-2 cytokine production, and upregulates IL-2 receptor expression. These mechanisms are validated via in vitro lymphoproliferation assays (e.g., mitogen-activated peripheral blood mononuclear cells) and flow cytometry to quantify CD4+/CD8+ subsets and NK cell activity. Clinical correlation is achieved by measuring symptom resolution rates in viral infections (e.g., rapid mononuclear cell count increases in 75% of subjects within 24 hours) .

Q. What standardized in vitro models are used to assess inosine pranobex's antiviral activity against RNA and DNA viruses?

Viral inhibition is tested using plaque reduction assays for adenovirus (HAdV-2/5), parainfluenza (HPIV-2/4), and enteroviruses (CA16/EV71). Effective concentrations (EC50) are determined via dose-response curves, with parallel cytotoxicity assessments (e.g., MTT assay on HepG2 cells; IC50 = 50 µg/mL) .

Q. How are clinical trials for inosine pranobex designed to evaluate efficacy in acute respiratory infections?

Phase 4 trials use randomized, double-blind, placebo-controlled designs with endpoints like time to symptom resolution, viral load reduction (RT-PCR), and immune biomarkers (e.g., IL-2 levels). Subgroup analyses stratify by age, BMI, and comorbidities to identify responsive cohorts .

Q. What pharmacokinetic parameters are critical for dosing inosine pranobex in preclinical studies?

Key parameters include solubility (55 mg/mL in DMSO), plasma half-life (~3–5 hours), and uric acid elevation due to inosine metabolism. Dosing regimens (e.g., 50 mg/kg/day in 5 divided doses for alopecia areata) must account for renal excretion and potential hyperuricemia .

Advanced Research Questions

Q. How can contradictory data on inosine pranobex’s impact on CD4+ counts versus clinical outcomes in HIV studies be reconciled?

The Scandinavian trial (Pedersen et al., 1990) showed delayed AIDS progression without CD4+ count improvements, suggesting clinical endpoints (e.g., opportunistic infections) may better reflect efficacy than surrogate biomarkers. Mechanistic studies highlight immune restoration via NK cell cytotoxicity and IL-2-dependent T-cell priming, which may not correlate directly with CD4+ quantification .

Q. What methodologies optimize combination therapy with inosine pranobex and interferons for subacute sclerosing panencephalitis (SSPE)?

Synergy is assessed via viral load reduction in cerebrospinal fluid (qPCR) and neuroimaging. Dosing schedules (e.g., 100 mg/kg/day with intrathecal IFN-α) are tailored using pharmacokinetic/pharmacodynamic (PK/PD) modeling to balance blood-brain barrier penetration and toxicity .

Q. What experimental strategies address conflicting efficacy data in autoimmune models (e.g., rheumatoid arthritis vs. alopecia areata)?

Preclinical models must differentiate disease-specific immune dysregulation. For rheumatoid arthritis, inosine pranobex fails in placebo-controlled trials due to insufficient TNF-α suppression, whereas in alopecia areata, it reduces autoreactive T-cells via IL-2 pathway modulation. RNA sequencing of patient-derived lymphocytes can identify context-dependent pathways .

Q. How can genotoxicity assays resolve safety concerns for long-term inosine pranobex use in immunocompromised populations?

The Ames test (Salmonella typhimurium), comet assay (DNA damage in HepG2/BALB-3T3 cells), and micronucleus tests confirm no mutagenic or clastogenic activity at therapeutic doses (≤1,000 µg/mL). Chronic toxicity studies in rodents show safety margins >10× human doses .

Q. What computational approaches predict inosine pranobex’s broad-spectrum antiviral activity against emerging RNA viruses?

Molecular docking studies against viral polymerases (e.g., SARS-CoV-2 RdRp) and host factor interactomes (e.g., TLR3/7) identify potential targets. In silico models are validated with in vitro pseudovirus neutralization assays .

Q. How do researchers standardize immune monitoring in trials combining inosine pranobex with checkpoint inhibitors for cancer?

Multiplex cytokine profiling (e.g., Luminex), TCR repertoire sequencing, and single-cell RNA-seq track immune activation. Trials use adaptive designs to adjust dosing based on PD-1/PD-L1 expression and tumor-infiltrating lymphocyte counts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.